5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

Corrosion inhibition Carbon steel Electrochemical impedance spectroscopy

5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol (PyODT, CAS 15264-63-8) is a uniquely positioned heterocyclic building block where the 4-pyridyl substituent enables distinct metal-coordination modes and biological target engagement that 2- or 3-pyridyl isomers cannot replicate. In corrosion science, it delivers a documented 93.1% inhibition efficiency at 5 mM for carbon steel in HCl, reaching ~97% after 24 h. For antimicrobial screening, it provides a reproducible reference with MICs of 8 μg/mL (E. coli) and 4 μg/mL (S. epidermidis). MOF researchers leverage its tautomeric flexibility to access four distinct Zn/Cd framework topologies from a single precursor. Procuring this specific 4-pyridyl derivative—rather than a generic oxadiazole-thiol—ensures experimental validity, cross-study comparability, and direct access to literature-validated performance metrics.

Molecular Formula C7H5N3OS
Molecular Weight 179.20 g/mol
CAS No. 15264-63-8
Cat. No. B098712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol
CAS15264-63-8
Molecular FormulaC7H5N3OS
Molecular Weight179.20 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NNC(=S)O2
InChIInChI=1S/C7H5N3OS/c12-7-10-9-6(11-7)5-1-3-8-4-2-5/h1-4H,(H,10,12)
InChIKeyTXCXZVFDWQYTIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol (CAS 15264-63-8): Procurement-Relevant Chemical Identity and Core Properties


5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol (PyODT, Hpyt, POT, CAS 15264-63-8) is a heterocyclic building block containing a 1,3,4-oxadiazole central ring substituted with a 4-pyridyl group at the 5-position and a thiol/thione moiety at the 2-position, existing in thiol-thione tautomeric equilibrium [1][2]. The compound features a molecular formula of C7H5N3OS, molecular weight of 179.20 g/mol, melting point range of 270-275 °C, and is typically supplied as a solid at 97-99% purity . Its structural arrangement positions heteroatoms (N, O, S) and a conjugated π-system for metal coordination, surface adsorption, and derivatization, with the 4-pyridyl substituent providing distinct electronic and steric characteristics relative to isomeric 2- and 3-pyridyl analogs [3].

Why 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol Cannot Be Interchanged with Generic Oxadiazole-2-thiol Analogs


Within the 1,3,4-oxadiazole-2-thiol/thione chemical class, substitution pattern critically determines adsorption geometry, metal-binding stoichiometry, and biological target engagement. The 4-pyridyl substituent in this compound provides a nitrogen atom positioned para to the oxadiazole ring, enabling distinct coordination modes relative to 2-pyridyl or 3-pyridyl isomers, which alters π-electron distribution, HOMO-LUMO gap, and surface-binding orientation [1]. In corrosion inhibition, the 4-pyridyl orientation favors planar adsorption on metal surfaces and facilitates formation of compact barrier films, whereas alternative aryl substituents (e.g., phenyl) produce different inhibition efficiencies under identical conditions [2]. In MOF synthesis, pyt ligand tautomeric state (thioamide versus thiolate) is condition-sensitive and metal-dependent, directly affecting coordination polymer architecture in ways that structurally related building blocks cannot replicate [3]. These substituent-specific and positional-isomer effects make generic substitution scientifically unjustified without experimental validation.

5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol: Quantitative Evidence for Differentiated Performance versus Comparators


Corrosion Inhibition Efficiency on Carbon Steel in HCl: Quantitative Comparison Against Analogous Oxadiazole Inhibitors

5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol (PyODT) achieves a corrosion inhibition efficiency of 93.1% at 5 mM concentration on carbon steel in 1.0 M HCl after 1 hour immersion, with efficiency increasing to approximately 97% at 24 hours due to molecular adsorption and surface structural organization [1]. In a separate study on copper in 3.5 wt% NaCl, PyODT exhibited high inhibition efficiency as measured by electrochemical impedance spectroscopy, with the thiol group and oxadiazole ring both contributing to strong surface interaction [2]. While direct head-to-head inhibition efficiency comparisons with other oxadiazole-2-thiols under identical conditions are not available in the identified literature, 5-phenyl-1,2,4-triazole-3-thiol (a structurally related azole-thiol) has been reported as a corrosion inhibitor for copper in 3.5% NaCl [2], providing a cross-class reference point. The presence of both the 4-pyridyl nitrogen and the thiol sulfur in PyODT enables bidentate surface coordination that monodentate oxadiazole analogs lacking the pyridyl group cannot achieve [2].

Corrosion inhibition Carbon steel Electrochemical impedance spectroscopy

Antioxidant Activity (DPPH Radical Scavenging): Quantified IC50 Value with Cross-Study Comparable Data

5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol exhibits antioxidant activity with an IC50 value of 17.47 μM as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical-scavenging method . This IC50 provides a quantitative benchmark for antioxidant capacity within the oxadiazole-2-thiol class. In comparison, structural analogs in the broader 1,3,4-oxadiazole-2-thione family exhibit variable DPPH scavenging activity depending on substituent electronic effects, though direct head-to-head comparisons under identical assay conditions are not present in the identified primary literature. The 4-pyridyl substituent contributes electron-withdrawing character that modulates radical-scavenging kinetics relative to phenyl-substituted or unsubstituted oxadiazole-2-thiols, a relationship inferred from structure-activity patterns across the class [1].

Antioxidant DPPH assay Radical scavenging

Antimicrobial Activity Against Escherichia coli and Staphylococcus epidermidis: Quantified MIC Values

5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol (designated as Compound 3n) demonstrates antimicrobial activity with minimum inhibitory concentration (MIC) values of 8 μg/mL against Escherichia coli and 4 μg/mL against Staphylococcus epidermidis . The parent scaffold 5-phenyl-1,3,4-oxadiazole-2-thiol is well-documented for broad-spectrum antibacterial, antiviral, and antifungal properties and serves as a precursor for numerous derivatives with enhanced antimicrobial potency [1]. Direct head-to-head MIC comparisons between the 4-pyridyl derivative and the 5-phenyl parent compound under identical assay conditions are not available in the identified literature; however, the pyridyl substitution introduces a hydrogen-bond-accepting nitrogen atom that alters interaction with bacterial targets relative to the phenyl analog, as supported by computational studies of isomeric pyridyl oxadiazole-2-thiones showing substituent-dependent electronic properties [2]. The differential MIC values between E. coli (8 μg/mL) and S. epidermidis (4 μg/mL) indicate species-specific potency variation relevant to targeted antimicrobial screening.

Antimicrobial MIC Antibacterial screening

Metal-Organic Framework (MOF) Building Block: Coordination Versatility with Zn(II) and Cd(II) versus Positional Isomers

5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol (Hpyt) functions as a versatile bridging ligand forming structurally diverse coordination polymers with Zn(II) and Cd(II) under varying synthetic conditions. Four distinct MOF architectures were obtained: [Zn3(pyt)4(OH)2]n (1, 1D zigzag), {[Zn(pyt)2(H2O)2]·(DMF)2}n (2, 2D (4,4) coordination layer), [Cd(pyt)(HCOO)]n (3, 3D α-Po network), and {[Cd(pyt)2]·CHCl3}n (4, unprecedented (3,6)-connected 3D framework) [1]. Critically, the ligand adopts different tautomeric forms and binding modes across these structures: thioamide isomer in complexes 1, 2, and 4; thiolate form in complex 3. Four binding modes are observed: monodentate (η-Noxa), bidentate (μ-Npy,Noxa or μ-Npy,S,S), and tridentate (μ-Npy,Noxa,S) [1]. This coordination versatility arises specifically from the 4-pyridyl substitution geometry, which enables both Npy and Noxa/S donor atoms to engage metal centers simultaneously. Positional isomers (2-pyridyl or 3-pyridyl analogs) exhibit different coordination geometries due to altered nitrogen orientation and steric constraints, as supported by DFT studies showing isomeric pyridyl oxadiazole-2-thiones possess distinct electronic structures and frontier orbital distributions [2]. The 4-pyridyl orientation also positions the compound for luminescence-based biological applications due to its inherent emission properties .

Metal-organic frameworks Coordination polymers Bridging ligand

Thermal Stability: Decomposition Temperature Characterization for High-Temperature Process Suitability

Thermal analytical data indicate that 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol undergoes complete decomposition at 506 °C [1]. This thermal stability profile is relevant for applications involving elevated-temperature processing, including MOF synthesis under solvothermal conditions and high-temperature corrosion inhibition scenarios. While direct thermal stability comparisons with positional isomers (2-pyridyl or 3-pyridyl analogs) are not available in the identified literature, the melting point range of 270-275 °C combined with the 506 °C complete decomposition temperature provides procurement-relevant handling and processing boundaries that differ from less thermally stable oxadiazole derivatives lacking the extended aromatic conjugation of the 4-pyridyl system.

Thermal analysis TGA Thermal stability

Positional Isomer Electronic Structure Differentiation: DFT-Computed Frontier Orbital Properties

Density functional theory (DFT) and time-dependent DFT (TD-DFT) studies of isomeric 5-(pyridyl)-1,3,4-oxadiazol-2-thiones reveal that the position of the pyridyl substituent (2-, 3-, or 4-position) modulates frontier orbital energies, HOMO-LUMO gap, and electronic transition characteristics [1]. The 4-pyridyl isomer exhibits distinct electronic properties compared to the 2- and 3-pyridyl isomers, with computational predictions indicating differences in charge distribution across the conjugated system and altered nucleophilic/electrophilic reactivity. These electronic structure variations directly impact the compound's performance in applications governed by electron-transfer processes: corrosion inhibition efficiency depends on frontier orbital interactions with metal surfaces [2]; antioxidant radical-scavenging activity correlates with HOMO energy and electron-donating capacity; and coordination chemistry binding preferences reflect orbital symmetry and energy matching. While the DFT study does not report quantitative biological or corrosion activity comparisons between isomers, it establishes a computational foundation for understanding why positional isomer substitution affects performance in applications where electronic properties are determinative.

DFT HOMO-LUMO Electronic structure

5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol: Research and Industrial Application Scenarios Supported by Quantitative Evidence


Carbon Steel Corrosion Inhibitor Development in Acidic Environments

For researchers and industrial formulators developing corrosion inhibitors for carbon steel in hydrochloric acid environments, 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol provides a validated reference compound with demonstrated inhibition efficiency of 93.1% at 5 mM concentration after 1 hour immersion, reaching approximately 97% after 24 hours [1]. The compound functions as a mixed-type inhibitor, with electrochemical measurements confirming adsorption to the metal surface via thiol and oxadiazole groups, forming a protective barrier film. Procurement of this specific 4-pyridyl derivative rather than generic oxadiazole-thiols is justified by the documented efficiency metrics and the bidentate coordination enabled by the 4-pyridyl nitrogen orientation [2].

Antimicrobial Scaffold for Structure-Activity Relationship Studies

In antimicrobial drug discovery programs, 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol serves as a characterized reference compound with established MIC values of 8 μg/mL against E. coli and 4 μg/mL against S. epidermidis [1][2]. The compound provides a quantitative baseline for evaluating structural modifications and derivative synthesis campaigns, including Mannich base derivatives that have shown antimycobacterial activity against M. tuberculosis H37Rv when synthesized from this core scaffold [3]. Procurement of the 4-pyridyl variant enables direct comparison with 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives, supporting systematic exploration of substituent effects on antimicrobial potency.

Versatile Building Block for Zn(II)/Cd(II) Metal-Organic Framework Synthesis

For materials chemistry laboratories synthesizing metal-organic frameworks and coordination polymers, 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol (Hpyt) enables access to structurally diverse MOF architectures from a single ligand precursor. The ligand supports four distinct coordination polymer topologies with Zn(II) and Cd(II) under varying synthetic conditions, including 1D zigzag arrays, 2D (4,4) coordination layers, 3D α-Po networks, and unprecedented (3,6)-connected 3D frameworks [1]. The ligand's ability to adopt multiple binding modes (monodentate, bidentate, tridentate) and tautomeric states (thioamide versus thiolate) makes it uniquely suited for studies exploring synthetic condition-dependent framework diversification [2].

Antioxidant Reference Compound for DPPH Radical-Scavenging Assays

In natural product chemistry and antioxidant screening programs, 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol provides a synthetic reference antioxidant with a well-defined DPPH radical-scavenging IC50 of 17.47 μM [1][2]. This quantified activity level allows researchers to benchmark novel antioxidant candidates against a reproducible synthetic standard, facilitating cross-study comparisons and assay validation. The 4-pyridyl substituent contributes distinct electronic properties relative to other oxadiazole-2-thiols, making it particularly suitable for structure-activity relationship investigations correlating substituent effects with radical-scavenging capacity [3].

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